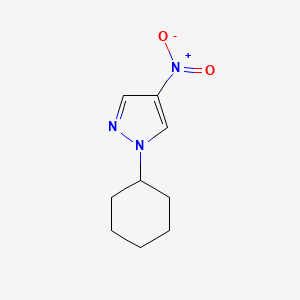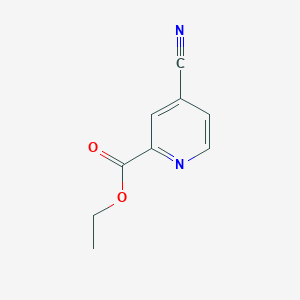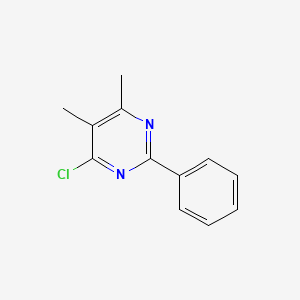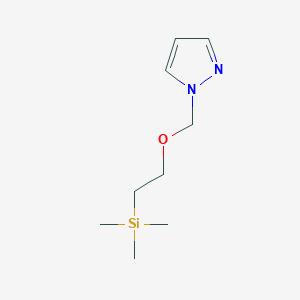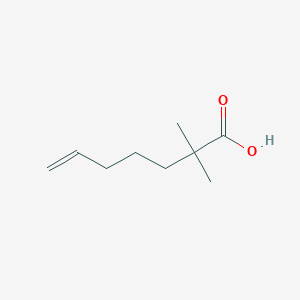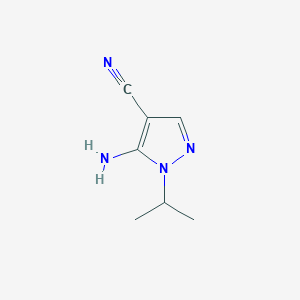
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 21254-23-9. It has a molecular weight of 150.18 .
Synthesis Analysis
An efficient one-pot protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivative has been reported. This involves the use of aromatic aldehyde, malononitrile, phenylhydrazine, and Mg-Fe hydrotalcite as a heterogeneous catalyst at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H10N4 . The InChI code for this compound is 1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 .Applications De Recherche Scientifique
Catalyseur en Synthèse Organique
5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile a été utilisé comme élément constitutif en synthèse organique, en particulier dans la formation de dérivés du pyrazole. Ces dérivés ont une large gamme d'applications en raison de leur présence dans divers composés biologiquement actifs .
Développement d'Agents Antimicrobiens
Des dérivés de ce composé ont montré un potentiel dans l'activité antimicrobienne. Cela suggère que le this compound pourrait être un précurseur dans le développement de nouveaux agents antimicrobiens .
Intermédiaire Chimique
Le composé sert d'intermédiaire dans les réactions chimiques, en particulier dans l'industrie pharmaceutique où il peut conduire à la synthèse de divers agents thérapeutiques .
Safety and Hazards
The safety information available indicates that 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is potentially hazardous. The associated hazard statements are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
Pyrazole derivatives, a group to which this compound belongs, have been reported to exhibit a wide range of medicinal, biological, and industrial properties .
Mode of Action
It’s synthesized by anomeric based oxidative aromatization . The synthesis involves several consecutive reactions in one step and in one container, producing the target product without the need to separate the intermediates .
Biochemical Pathways
Pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound is reported to have high gi absorption , which suggests that it may have good bioavailability.
Result of Action
Given the reported properties of pyrazole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.
Action Environment
The synthesis of this compound has been reported to be facilitated by various catalysts , suggesting that the reaction conditions may play a role in its formation and potentially its action.
Analyse Biochimique
Biochemical Properties
5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with human cannabinoid receptors (hCB1 and hCB2), and inhibitors of p38 kinase . These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form hydrogen bonds and its structural compatibility with active sites of enzymes make it a versatile molecule in biochemical studies.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . The compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth. Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been shown to act as an inhibitor of p38 kinase . This inhibition can lead to downstream effects on signaling pathways, ultimately altering gene expression and cellular responses. The compound’s ability to form stable complexes with enzymes and receptors is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with cytotoxicity in various cell lines . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to interact with enzymes involved in the synthesis of pyrazole derivatives . These interactions can influence the overall metabolic profile of cells, leading to changes in the levels of key metabolites and metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLUYAARRNLXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591774 | |
| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21254-23-9 | |
| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





